N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the propyl chain: The 3-(4-chloro-3-methylphenoxy)propyl group is introduced through a nucleophilic substitution reaction.
Coupling with the furan ring: The final step involves coupling the benzimidazole derivative with 2-furylcarb oxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiparasitic, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Mebendazole: An antiparasitic drug used to treat worm infections.
Albendazole: Another antiparasitic agent with a similar structure and function.
Uniqueness
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-15-18(10-11-19(16)25)30-14-6-12-28-21-8-4-3-7-20(21)27-23(28)17(2)26-24(29)22-9-5-13-31-22/h3-5,7-11,13,15,17H,6,12,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVDFRBFSBOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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